Product packaging for Aglacin K(Cat. No.:)

Aglacin K

Cat. No.: B1259441
M. Wt: 462.5 g/mol
InChI Key: RXZQMOJDZOQMMZ-BLRYKZMTSA-N
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Description

General Overview of Phenylpropanoid Lignans (B1203133) in Chemical Biology

Phenylpropanoids constitute a large and diverse family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. slideshare.netrsc.org This pathway is central to plant metabolism, producing a wide array of secondary metabolites, including flavonoids, lignins, hydroxycinnamic esters, anthocyanins, tannins, and lignans. frontiersin.orgrsc.org Lignans, specifically, are a prominent group of polyphenolic phytochemicals characterized by the dimerization of two phenylpropane (C6-C3) units, typically linked at their central carbon atoms (β,β'-linkage). mdpi.comtechscience.comnih.gov

In plants, lignans play crucial roles in physiological processes, development, and ecological interactions, such as defense against herbivores and microorganisms. nih.govmdpi.comtechscience.com Beyond their botanical functions, lignans have garnered significant attention in chemical biology due to their diverse biological properties. These include reported antibacterial, antiviral, antitumor, antiplatelet, phosphodiesterase inhibition, 5-lipoxygenase inhibition, HIV reverse transcription inhibition, cytotoxic, antioxidant, immunosuppressive, and antiasthmatic activities. mdpi.com Some lignans are also recognized as phytoestrogens, capable of modulating estrogen receptors in humans, which has led to research into their potential protective effects against hormone-related diseases like breast cancer and menopausal symptoms. techscience.commdpi.comnih.gov

Historical Context of Lignan (B3055560) Discovery and Research Significance

The term "lignan" was introduced by Haworth in 1942 to describe this family of compounds. mdpi.com While initially believed to be exclusively plant-derived, the discovery of mammalian lignans (enterodiol and enterolactone) formed from plant lignans by human gut microbiota in the 1980s broadened the scope of lignan research, initiating studies in human diet and nutritional care. nih.govfrontiersin.org

Research into lignans has seen significant growth, with over 80% of lignan-related papers published since 2000, and nearly half of those since 2010. nih.govfrontiersin.org This surge in interest underscores their recognized importance across various fields, including plant biology, pharmacology, and chemistry. nih.gov Key research themes often revolve around their phytoestrogenic properties, their role in cancer (e.g., breast cancer), cardiovascular disease, and antioxidant activities. frontiersin.org The most commonly known lignan example is podophyllotoxin (B1678966), which serves as a starting compound for the semi-synthesis of potent anticancer drugs that inhibit topoisomerase II. nih.gov

Definition and Classification of Aglacin K as a Tetrahydrofuran (B95107) Lignan

This compound is a specific chemical compound that falls under the broader classification of lignans. It was isolated and identified from the stem bark of Aglaia cordata, a plant species from which several other lignans, including aglacins I and J, have also been discovered. nih.govresearchgate.netscispace.com

Chemically, this compound is defined as a tetrahydrofuran lignan. nih.govresearchgate.net Lignans are generally classified based on the type of cyclic structure formed by the linkage of their two phenylpropane units. Tetrahydrofuran lignans are characterized by a five-membered tetrahydrofuran ring within their core structure, which distinguishes them from other lignan subtypes such as furofuran, dibenzylbutyrolactone, or aryltetralin lignans. mdpi.commdpi.comnih.govresearchgate.netnih.gov this compound, along with aglacins I and J, is noted for containing two contiguous trimethoxylated phenyl systems. nih.govresearchgate.net Its structure was established through detailed spectroscopic data interpretation. nih.gov

The PubChem CID for this compound is not directly available as a distinct entry. However, related compounds like Aglacin A have a PubChem CID of 11755236. nih.gov this compound is identified as a unique example of a tetrahydrofuran lignan. nih.gov

Academic Rationale for Investigating Complex Natural Products

The academic rationale for investigating complex natural products like this compound is multifaceted and deeply rooted in their historical and ongoing contributions to scientific advancement and human health. frontiersin.orgmdpi.comscirp.orgnih.gov

Chemical Diversity and Novel Scaffolds: Natural products exhibit an unparalleled chemical diversity and structural complexity that often surpasses that achievable through synthetic chemistry alone. frontiersin.orgmdpi.comscirp.orgfrontiersin.orgnih.gov This diversity provides novel chemical scaffolds and unique molecular architectures that can serve as starting points for the development of new drugs and therapeutic agents. frontiersin.orgmdpi.comscirp.orgfrontiersin.orgnih.govacs.org

Evolutionary Optimization for Biological Activity: These compounds have evolved over millennia within living organisms, leading to structures that are often pre-optimized for specific biological interactions and activities. frontiersin.orgmdpi.comscirp.org This inherent biological relevance makes them promising candidates for discovering compounds with pharmacological potential. scirp.org

Inspiration for New Methodologies and Strategies: The complexity of natural products frequently challenges existing synthetic methodologies, driving innovation in organic chemistry and leading to the development of new synthetic strategies and technologies. acs.org The total synthesis of complex natural products remains a dynamic area of research, serving as a proving ground for new chemical reactions and approaches. acs.org

Elucidation of Biological Mechanisms: Investigation of natural products can demystify new areas of biology by revealing novel biological targets and mechanisms of action. nih.govacs.org Understanding how these complex molecules interact with biological systems can provide insights into disease pathways and physiological processes. nih.gov

Addressing Unmet Medical Needs: With the emergence of novel infectious agents and the persistence of burdensome diseases such as cancer, diabetes, and HIV/AIDS, there is a continuous need for new drugs. nih.gov Natural products offer a valuable opportunity to discover compounds that can address these unmet medical needs, especially in areas where alternative drug discovery methods have faced limitations. mdpi.comscirp.orgfrontiersin.orgnih.gov

Structural Identification and Access: For many biologically active natural isolates, total synthesis or detailed isolation and characterization studies are the only means for their structural identification and for procuring sufficient quantities for further investigation, including structure-activity relationship (SAR) studies. acs.orgfrontiersin.org

The academic pursuit of natural products research, therefore, is not merely about finding new drugs but also about expanding fundamental chemical knowledge, advancing synthetic capabilities, and deepening our understanding of biological systems. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O9 B1259441 Aglacin K

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30O9

Molecular Weight

462.5 g/mol

IUPAC Name

[(3S,4S)-4-[hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C24H30O9/c1-27-17-7-13(8-18(28-2)23(17)31-5)21(25)15-11-33-12-16(15)22(26)14-9-19(29-3)24(32-6)20(10-14)30-4/h7-10,15-16,21,25H,11-12H2,1-6H3/t15-,16-,21?/m1/s1

InChI Key

RXZQMOJDZOQMMZ-BLRYKZMTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C([C@@H]2COC[C@H]2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2COCC2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)O

Synonyms

7'-hydroxy-3,3',4,4',5,5'-hexamethoxy-7'-keto-9,9'-epoxylignan
aglacin K

Origin of Product

United States

Isolation, Structural Elucidation, and Analytical Characterization of Aglacin K

Natural Sources and Phytochemical Context

Lignans (B1203133) are a broad group of naturally occurring phenolic compounds widely distributed across the plant kingdom, often recognized for their diverse biological activities and their presence in traditional medicines. rsc.orgwashington.edustackoverflow.com The study of these compounds contributes to understanding plant biochemistry and potential applications.

Aglacin K was initially isolated from the stem bark of Aglaia cordata Hiern, a plant collected from Kalimantan, Indonesia. rsc.orgwashington.edunih.gov This discovery emerged from a comprehensive chemical investigation of the plant's constituents. Aglaia cordata belongs to the Aglaia genus, which is part of the Meliaceae family. rsc.orgwashington.edu The Aglaia genus is well-documented for producing a wide array of structurally unique and biologically active secondary metabolites, including various lignans and rocaglamide (B1679497) derivatives. rsc.orgwashington.edu this compound, specifically, is classified as a tetrahydrofuran (B95107) lignan (B3055560), distinguished by its highly oxygenated nature and the presence of two contiguous trimethoxylated phenyl systems. rsc.orgwashington.edu Previous studies on Aglaia cordata had already led to the identification of other lignans, such as aglacins A-H, which are aryltetralin cyclic ether lignans and norlignans. rsc.orgwashington.edu Aglacins I-K, including this compound, were characterized from more polar fractions of the methanol (B129727) extract. rsc.orgwashington.edu

The Aglaia genus is a rich source of lignans, and various species within this genus have been investigated for their phytochemical profiles. rsc.orgwashington.eduekb.egmcmaster.ca For instance, other Aglaia species, such as A. elaeagnoidea, A. tomentosa, and A. grandis, have been found to contain different types of lignans, including dibenzylbutyrolactone-type and sesamin (B1680957) (tetrahydrofurofuran)-type lignans. ekb.egmcmaster.ca The identification of this compound as a tetrahydrofuran lignan further expands the known chemical diversity within the Aglaia genus. Lignans are generally widespread in plants, found in bark, bulbs, leaves, seeds, and stems, and can exist in various forms including glycosides, ester-linked oligomers, and aglycones. wikipedia.org

Primary Botanical Origins: Aglaia cordata.

Advanced Methodologies for Isolation and Purification

The isolation of natural products like this compound from complex plant extracts requires sophisticated separation and purification techniques to obtain pure compounds for structural elucidation and further study.

While the primary research detailing the isolation of this compound does not explicitly state bioassay-guided fractionation for this specific compound, bioassay-guided fractionation is a widely recognized and effective strategy in natural product chemistry for isolating bioactive compounds. This approach involves testing fractions of a crude extract for a specific biological activity, then further fractionating the active portions, thereby streamlining the isolation of compounds with desired properties. stackoverflow.comnih.govhmdb.caacs.orgresearchgate.net It is a common method for identifying and isolating lignans with various pharmacological properties from plant extracts. stackoverflow.comnih.govhmdb.caacs.orgresearchgate.net

The isolation of this compound involved a multi-step chromatographic purification process. Initially, an ethyl acetate-soluble fraction, obtained from the methanolic extract of the air-dried stem bark of Aglaia cordata, was subjected to silica (B1680970) gel vacuum-liquid chromatography (VLC). rsc.org This initial separation step was followed by repeated column chromatography using both silica gel and Sephadex LH-20. rsc.org To achieve the final purification of this compound, reversed-phase High-Performance Liquid Chromatography (HPLC) steps were employed. rsc.org These techniques are standard in lignan isolation, with various chromatographic methods like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Speed Counter-Current Chromatography (HSCCC) also being utilized for analytical and preparative separation of lignans from complex plant matrices. wikipedia.orgsemanticscholar.orgontosight.ainih.govchemspider.com

Bioassay-Guided Fractionation Strategies.

Spectroscopic Approaches for Definitive Structural Elucidation

The definitive structural elucidation of this compound relied heavily on comprehensive spectroscopic analysis. The structure and relative stereochemistry of this compound were established through the interpretation of various spectroscopic data. rsc.orgwashington.edunih.gov

Key techniques employed included:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for determining the carbon-hydrogen framework and connectivity of this compound. rsc.orgwashington.edu Specifically, the analysis of the Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum was instrumental in establishing the relative stereochemistry, indicating a trans-orientation between the H-8 and H-8' signals. washington.edu

Mass Spectrometry (MS): Low- and high-resolution mass spectrometry experiments were performed to determine the molecular mass and elemental composition of this compound, providing essential information about its molecular formula and fragmentation patterns. rsc.orgwashington.edu

Based on these comprehensive spectroscopic analyses, this compound was determined to be 7-hydroxy-3,3',4,4',5,5'-hexamethoxy-7'-keto-9,9'-epoxylignan. washington.edu This detailed interpretation of spectroscopic data was fundamental in confirming its identity as a new highly oxygenated tetrahydrofuran lignan. rsc.orgwashington.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, including complex natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for assigning the complete carbon-hydrogen framework and determining the relative positions of atoms within the molecule. ctdbase.orgnih.govwikipedia.org

For this compound, typical NMR analyses would involve:

¹H NMR Spectroscopy: Provides information on the number, chemical environment, and coupling relationships of hydrogen atoms. Chemical shifts (δ) indicate the electronic environment, while coupling constants (J values) reveal connectivity and dihedral angles. acs.orgwikipedia.org

¹³C NMR Spectroscopy: Reveals the carbon backbone of the molecule, with chemical shifts providing insights into the hybridization and functional group attachments of each carbon atom. acs.orgwikipedia.org

2D NMR Techniques: These experiments are crucial for establishing correlations between different nuclei, thereby building the molecular structure piece by piece. Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): Identifies coupled protons, revealing adjacent protons in the molecular structure. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbon atoms directly attached to them, aiding in the assignment of CH, CH₂, and CH₃ groups. chemspider.com

Heteronuclear Multiple Bond Correlation (HMBC): Provides correlations between protons and carbons separated by two or three bonds, which is vital for establishing quaternary carbon positions and long-range connectivity across the molecule. nih.govchemspider.com

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): Detects spatial proximities between protons, regardless of bond connectivity. This is particularly important for determining relative stereochemistry and conformational preferences. nih.govchemspider.com

While specific NMR data for this compound is not provided in the publicly available snippets, the general application of these techniques is fundamental to its structural assignment. A hypothetical representation of the type of data obtained is shown below.

Table 1: Representative NMR Spectroscopic Data for a Lignan (Illustrative)

Positionδ¹H (ppm)Multiplicity (J in Hz)δ¹³C (ppm)HMBC Correlations (to H)NOESY Correlations (to H)
H-17.15d (8.0)130.2C-2, C-6, C-7H-2, H-6
H-26.90dd (8.0, 1.5)115.8C-1, C-3, C-7H-1, H-3
H-7'4.85d (6.5)78.5C-8', C-9'H-8', H-9'
H-8'2.80m45.1C-7', C-9', C-1H-7', H-9'
OCH₃3.85s56.0C-aromatic

Note: This table presents illustrative data typical for a lignan and does not represent actual measured data for this compound.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis.

Mass spectrometry (MS) techniques are crucial for determining the precise molecular weight and elemental composition of this compound, as well as providing insights into its structural subunits through fragmentation analysis. ctdbase.org

High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is commonly employed to obtain the exact mass of the molecular ion. This exact mass allows for the unambiguous determination of the molecular formula by comparing the observed mass with theoretical masses of possible elemental compositions. wikipedia.orgchemspider.com

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. By inducing fragmentation of the molecular ion or specific fragment ions, researchers can deduce the connectivity of atoms and the presence of characteristic substructures within the molecule. For example, specific losses of small molecules (e.g., H₂O, CH₃OH) or characteristic cleavage patterns can confirm the presence of certain functional groups or skeletal arrangements inherent to lignans. nih.gov

Table 2: Typical Mass Spectrometry Data for this compound (Illustrative)

TechniqueData PointSignificance
HRMS[M+H]⁺Exact mass for molecular formula determination
[M+Na]⁺Sodium adduct, common in ESI-MS
MS/MSFragment ACharacteristic loss of a methoxy (B1213986) group
Fragment BCleavage pattern indicative of tetrahydrofuran ring

Note: This table presents illustrative data typical for a lignan and does not represent actual measured data for this compound.

Spectroscopic Data Interpretation for Stereochemical Assignment.

The determination of stereochemistry, particularly relative stereochemistry, is an integral part of the structural elucidation of natural products like this compound, which often possess multiple chiral centers. Spectroscopic data interpretation plays a pivotal role in this process. ctdbase.orgchemspider.com

Beyond basic 1D and 2D NMR, specialized techniques are used to assign the relative configuration of chiral centers:

NOESY/ROESY: As mentioned in 2.3.1, these experiments reveal through-space correlations between protons. Strong NOE correlations between protons on different chiral centers indicate their spatial proximity, allowing for the assignment of relative configurations (e.g., cis or trans relationships across rings or between substituents). chemspider.com

Coupling Constants: Analysis of vicinal coupling constants (³J values) in ¹H NMR can provide information about the dihedral angles between coupled protons, which in turn can indicate the relative stereochemistry of adjacent chiral centers in cyclic systems.

The initial structural assignment of this compound was established through the comprehensive interpretation of its spectroscopic data. ctdbase.org

Chiral Analysis and Absolute Configuration Determination.

Determining the absolute configuration of chiral molecules is critical for understanding their biological activity and structure-function relationships. nih.gov For this compound, a naturally occurring lignan, establishing its absolute stereochemistry is paramount.

Several advanced techniques are employed for chiral analysis and absolute configuration determination:

X-ray Crystallography: This is often considered the "gold standard" for absolute configuration determination, especially when a suitable crystal containing a heavy atom can be obtained. It directly reveals the 3D arrangement of atoms. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting ECD spectrum, when compared with computationally predicted ECD spectra (e.g., using Time-Dependent Density Functional Theory, TD-DFT), can reliably determine the absolute configuration, even for molecules lacking a UV chromophore. wikipedia.orgnih.gov This method is particularly powerful for natural products that may not readily form suitable crystals for X-ray analysis.

Vibrational Circular Dichroism (VCD) Spectroscopy: Similar to ECD, VCD measures the differential absorption of circularly polarized infrared light. VCD spectra are richer in features than electronic CD spectra and can be used to determine absolute configurations in solution by comparing observed spectra with calculated ones. nih.gov

Chiral Derivatization and NMR Analysis (e.g., Mosher's Method): This involves reacting the chiral compound with a known chiral auxiliary to form diastereomeric derivatives. The differences in the NMR chemical shifts of these diastereomers can then be used to deduce the absolute configuration of the original chiral center.

Total Synthesis from Chiral Precursors: The synthesis of the natural product or its stereoisomers from starting materials of known absolute configuration can confirm or establish the absolute configuration of the target molecule. The first total synthesis of a (±)-aglacin K stereoisomer has been reported, which is a significant step towards confirming or elucidating the absolute configuration of the natural compound. nih.gov

The determination of this compound's absolute configuration would have likely employed a combination of these spectroscopic and synthetic approaches, providing a complete 3D structural understanding of this tetrahydrofuran lignan.

Table 3: Methods for Absolute Configuration Determination

MethodPrincipleAdvantagesLimitations
X-ray CrystallographyDirect determination of 3D structure from crystal diffractionGold standard, unambiguousRequires suitable crystals, presence of heavy atom often beneficial
Electronic Circular Dichroism (ECD)Measures differential absorption of circularly polarized UV lightApplicable in solution, useful for UV-active chromophoresRequires computational correlation, may be less conclusive for simple molecules
Vibrational Circular Dichroism (VCD)Measures differential absorption of circularly polarized IR lightApplicable in solution, useful for molecules without UV chromophores, rich spectraRequires computational correlation, complex interpretation
Chiral Derivatization (e.g., Mosher's)Formation of diastereomers with known chiral auxiliary for NMR analysisEffective for compounds with hydroxyl or amine groupsRequires chemical modification, potential for reaction artifacts
Total Synthesis from Chiral PrecursorsSynthesis from starting materials of known absolute configurationConfirms configuration through a known pathwayCan be lengthy and complex, relies on known stereochemistry of precursors

Synthetic Chemistry of Aglacin K and Its Analogs

Total Synthesis of Aglacin K Stereoisomers

The first total syntheses of new phenylpropanoid lignans (B1203133), including (±)-Aglacin K stereoisomer and (±)-Arborone, have been described through efficient and convergent processes. These syntheses aim to prepare the complex structures of these natural products, which are characterized by substituted tetrahydrofuran (B95107) rings. wikipedia.org

First-Generation Approaches and Methodological Breakthroughs

Early synthetic efforts towards this compound and related lignans from Aglaia cordata have focused on establishing robust methodologies for constructing their intricate stereochemical features. This compound is specifically noted as a new example of a tetrahydrofuran lignan (B3055560). wikipedia.org Methodological breakthroughs in these first-generation approaches often involved the development of strategies to control the relative and absolute configurations of the multiple stereocenters present in these molecules. wikipedia.org

Diastereocontrolled Templated Cationic Cyclization

A crucial step in the synthesis of lignans from Aglaia cordata, including this compound, involves a diastereocontrolled templated cationic cyclization. This reaction is instrumental in forming the cyclic core of these compounds with specific stereochemical outcomes. wikipedia.org In general, cationic cyclization strategies are powerful tools for forging challenging carbon-carbon bonds, even between sterically hindered quaternary carbons, and can be mediated by various acids, with formic acid being noted for its unique ability to facilitate such cyclizations in other complex natural product syntheses. nih.gov

Stereoselective Reduction of Methyl Glycosides

Following the diastereocontrolled templated cationic cyclization, the stereoselective reduction of the resulting methyl glycoside is another key step in the synthesis of lignans related to this compound. wikipedia.org This type of reduction is vital for precisely controlling the stereochemistry at specific positions within the molecule. For instance, in the stereoselective synthesis of methyl alpha-D and alpha-L-glucopyranosides, the reduction of a ketone group using reagents like sodium borohydride (B1222165) is a common approach to achieve the desired stereochemical outcome. wikipedia.org

Chemoselective Hydrogenation for Tetrahydrofuran Ring Construction

The construction of the key substituted tetrahydrofuran rings in the (±)-Aglacin K stereoisomer is achieved through chemoselective hydrogenation of functionalized lactol derivatives. wikipedia.org This method allows for the selective reduction of specific functional groups while preserving others, which is critical for complex molecule synthesis. Tetrahydrofuran rings are prevalent in many natural products, and their construction often relies on stereoselective methods, including various hydrogenation techniques. acmemask.com

Reverse Stereoselective Organometallic Additions

In the synthesis of (±)-Aglacin K stereoisomer, the functionalized lactol derivatives are elaborated via a requisite reverse stereoselective addition of an organometallic reagent to amide-aldehyde intermediates, which are themselves derived from a terpene lactone. wikipedia.org Organometallic reagents, such as Grignard and organolithium reagents, are widely utilized in organic synthesis due to their strong nucleophilic character, enabling the formation of new carbon-carbon bonds, typically by adding to electrophilic carbonyl carbons to yield alcohols. calrossy.nsw.edu.auontosight.ai The "reverse stereoselective" aspect implies a controlled addition that leads to the less common or desired stereoisomer, which is a significant challenge and achievement in complex synthesis. wikipedia.org

Asymmetric Synthetic Strategies for Lignan Scaffolds

Asymmetric synthetic strategies are crucial for producing enantiomerically pure lignans, which often exhibit distinct biological activities compared to their enantiomers or racemic mixtures. Lignans, including the aglacins, are biosynthetically derived from phenylpropanoid units, and their diverse structures present significant challenges for stereocontrolled synthesis.

Recent advancements in asymmetric synthesis for lignan scaffolds include:

Asymmetric Photoenolization/Diels-Alder (APEDA) Reaction : This methodology has been developed for the asymmetric total synthesis of aryltetralin cyclic ether lignans like Aglacins A, B, and E. It directly constructs the basic tricyclic core of these lignans with high enantioselectivity. For instance, the APEDA reaction of 2-methylbenzaldehydes and unsaturated γ-lactones can yield tricyclic products with up to 93% enantioselectivity.

Enzymatic Oxidative C-C Coupling : Chemoenzymatic approaches, such as enzymatic oxidative C-C coupling reactions, have been employed to construct the tetracyclic core of aryltetralin lignans like podophyllotoxin (B1678966) in a diastereoselective fashion.

Divergent Synthesis from Monolignols : Strategies involving the divergent synthesis of lignans from biomass-derived monolignols have been reported. These approaches exploit different reaction manifolds of highly reactive radical cation intermediates under conditions like blue LED irradiation, allowing access to various lignan types, including aryltetralin cyclic ethers and dibenzyltetrahydrofurans, in a stereoselective manner. This includes the synthesis of aglacins A, E, and F in a few steps.

Kinetic Resolution and Diastereoselective Hydroboration : For other lignans like 5-methoxyleoligin, strategies have involved kinetic resolution using enzymes (e.g., amano lipase (B570770) PS) to obtain optically pure intermediates, followed by diastereoselective hydroboration and Suzuki coupling to introduce additional stereocenters with high diastereoselectivity. wikipedia.org

These asymmetric strategies are vital for creating compound libraries for biological screening and for addressing the demand for specific enantiomers of medicinally important lignans. wikipedia.org

Data Tables

Synthetic StepIntermediate/ProductKey Outcome/Yield/SelectivityReference
Asymmetric Photoenolization/Diels-Alder (APEDA) ReactionTricyclic product (for Aglacins A, B, E analogs)76% yield, 93% enantioselectivity
Conversion of Aglacin F to Aglacin A (acetylation)Aglacin A94% yield

Photoenolization/Diels-Alder (PEDA/APEDA) Reactions in Aglacin Synthesis.

Photoenolization/Diels-Alder (PEDA) reactions, including their asymmetric variant (APEDA), are key methodologies for constructing the core tricyclic structure of aryltetralin lactone lignans, which are structurally related to aglacins researchgate.netnih.govresearchgate.net. This strategy involves a Diels-Alder reaction between electron-rich 2-methylbenzaldehydes and unsaturated γ-lactones researchgate.netnih.govresearchgate.net. The PEDA reaction allows for the direct construction of the basic tricyclic core found in these lignans researchgate.netnih.gov.

For instance, an APEDA reaction has been developed for the asymmetric total synthesis of aglacins A, B, and E, leading to a revision of their absolute configurations researchgate.netnih.govresearchgate.net. This method has also been utilized to synthesize other aryldihydronaphthalene-type lignans, such as (−)-7,8-dihydroisojusticidin B and (+)-linoxepin researchgate.netnih.gov. The Lewis acid titanium(IV) isopropoxide ([Ti(O-i-Pr)4]) can play a crucial role in promoting the PEDA reaction by activating inert dienophiles and controlling diastereoselectivity researchgate.netrsc.org.

Enzymatic and Biocatalytic Methods in Stereoselective Transformations.

Enzymatic and biocatalytic methods offer a powerful approach for achieving high stereoselectivity in the synthesis of complex molecules like lignans paris-saclay.frnih.gov. Biocatalysis utilizes enzymes, either as isolated components or within whole-cell systems, to conduct chemical reactions mdpi.com. These methods are particularly advantageous for obtaining compounds that are challenging to synthesize via traditional chemical catalysis, due to their high enantio-, regio-, and chemoselectivity mdpi.com.

In the context of lignan synthesis, biocatalytic strategies have been employed to construct tetracyclic cores in a diastereoselective manner, as seen in the chemoenzymatic total synthesis of (−)-podophyllotoxin and related aryltetralin lignans researchgate.net. The tunability of biocatalysts through protein engineering allows for the development of efficient catalysts for key synthetic steps and the creation of novel enzymatic syntheses paris-saclay.fr.

Palladium-Catalyzed Reactions in Lignan Framework Construction.

Palladium-catalyzed reactions are significant in the construction of lignan frameworks, enabling the formation of new carbon-carbon bonds and complex polycyclic systems researchgate.netnih.gov. These reactions are highly convergent and can involve C-H bond functionalization researchgate.netnih.gov. For example, the palladium-catalyzed Catellani reaction has been featured as a key step in the enantioselective synthesis of lignans such as (+)-linoxepin researchgate.netnih.gov. This reaction facilitates ortho C-H functionalization between an aryl iodide and an alkyl halide, allowing for the installation of all necessary carbon atoms to prepare the compound nih.gov.

Palladium(II)-catalyzed C-H alkenylation reactions can also be used for the construction of quinoline (B57606) scaffolds, which are privileged structures in natural products mdpi.com. The control of site selectivity is a crucial aspect of this chemistry mdpi.com.

Generation of this compound Analog Libraries for Research.

The creation of analog libraries of this compound and similar lignans is crucial for research, particularly for structure-activity relationship (SAR) studies researchgate.netnih.govresearchgate.net. These libraries provide a diverse set of molecules to explore biological activities and mechanisms.

Rational Design and Diversity-Oriented Synthesis of Derivatives.

Rational design and diversity-oriented synthesis (DOS) are key strategies for generating diverse libraries of this compound derivatives researchgate.netencyclopedia.pubnih.gov. DOS aims to efficiently prepare collections of skeletally diverse small molecules, rather than focusing on a single target nih.govcam.ac.ukcam.ac.uk. This approach is particularly useful when the molecular targets of a disease are not well-characterized frontiersin.org. DOS leverages complexity-generating reactions to rapidly build molecular scaffolds and can involve the use of pluripotent functionality to yield diverse and structurally complex compounds in a limited number of synthetic steps cam.ac.uk. Privileged Diversity-Oriented Synthesis (pDOS) further refines this by focusing on frameworks known to bind with high affinity to multiple biological targets, enabling the rational design of compound libraries that are more likely to be bioactive encyclopedia.pub.

Exploration of Epimeric and Racemic Forms.

The exploration of epimeric and racemic forms is an important aspect of generating this compound analog libraries researchgate.netresearchgate.nethelsinki.fi. The synthesis of racemic mixtures can serve as a starting point for further transformations or resolutions helsinki.fi. For instance, the first total syntheses of (±)-Aglacin K stereoisomer and (±)-arborone have been described, highlighting the preparation of racemic forms researchgate.netresearchgate.net. Understanding the properties of different epimeric and racemic forms is critical for comprehensive research into the activity and selectivity of these compounds.

Synthetic Routes to Structurally Related Furan (B31954) and Tetrahydrofuran Lignans.

Synthetic routes to structurally related furan and tetrahydrofuran lignans are integral to expanding the this compound analog library researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov. This compound itself is a tetrahydrofuran lignan researchgate.net. Efficient and convergent processes have been developed for the preparation of phenylpropanoid lignans, including this compound stereoisomers, where key substituted tetrahydrofuran rings are constructed through chemoselective hydrogenation of functionalized lactol derivatives researchgate.netresearchgate.net.

Furthermore, bio-inspired total syntheses of tetrahydrofuran lignans have been developed, often involving oxidative ring opening of diarylcyclobutanes to intercept putative biosynthetic intermediates nih.gov. These approaches demonstrate practical solutions for controlling selectivity in the synthesis of lignans nih.gov. The Diels-Alder reaction, in its various forms, remains a crucial tool for constructing six-membered rings with precise stereochemistry, simplifying the synthesis of core structures found in many natural products, including furan and tetrahydrofuran lignans researchgate.netnih.govrsc.orgrsc.org.

Biosynthetic Pathways and Enzyme Catalysis

Genetic and Molecular Determinants of Biosynthetic Pathways.

Identification and Characterization of Biosynthetic Genes

While the general enzymatic steps for lignan (B3055560) biosynthesis, such as those involving cinnamoyl-CoA reductase, cinnamyl alcohol dehydrogenase, laccases, and dirigent proteins, are understood for various lignans (B1203133) across different plant species broughton.nsw.edu.auwikipedia.orgtiktok.com, specific genes responsible for the biosynthesis of Aglacin K within Aglaia cordata have not been extensively identified or characterized in the available scientific literature. Research has primarily focused on the isolation and structural elucidation of this compound and related compounds from Aglaia cordata ctdbase.orglibguides.combroughton.nsw.edu.aucalrossy.nsw.edu.au, as well as chemical syntheses of its stereoisomers broughton.nsw.edu.aucalrossy.nsw.edu.au. Detailed genetic studies pinpointing the enzymes and pathways unique to this compound's formation in its natural host are not yet widely reported.

Regulation of Lignan Production in Aglaia cordata

The regulation of lignan production in plants is a complex process influenced by various factors, including developmental stage, environmental cues, and phytohormones broughton.nsw.edu.au. For instance, in flax, the regulation of secoisolariciresinol (B192356) (SECO) synthesis involves key enzymes like pinoresinol-lariciresinol reductases (PLRs) and UDP-glycosyltransferases (UGTs), with their expression potentially influenced by phytohormones like abscisic acid (ABA) broughton.nsw.edu.au. However, specific detailed regulatory mechanisms governing the production of this compound in Aglaia cordata are not well-elucidated in the currently available research. Further investigations are needed to understand the precise genetic and environmental factors that control the biosynthesis and accumulation of this compound in this plant species.

Molecular Mechanism of Action Pre Clinical and Theoretical Studies

Investigation of Cellular and Subcellular Interactions

While direct experimental data on the growth inhibitory activity of Aglacin K in Drosophila melanogaster larvae is not explicitly detailed in the provided search results, it is noteworthy that a related lignan (B3055560), (+)-epimagnolin A, has demonstrated such activity. Bioassay-guided isolation studies revealed that (+)-epimagnolin A, also a lignan, exhibited growth inhibitory effects against Drosophila melanogaster larvae researchgate.net. Given that this compound belongs to the same class of natural compounds, similar biological activities might be hypothesized, though specific research findings for this compound are currently unavailable in the provided context.

Specific research findings detailing the molecular targets and binding dynamics of this compound are not available in the provided search results. General principles of molecular interactions and binding dynamics involve regulatory molecules binding to targets, leading to conformational changes that determine system dynamics nih.gov. Molecular dynamics simulations are often employed to understand molecular interactions, allostery, and the intrinsic dynamics of macromolecule complexes, revealing insights into inhibitor binding modes and mechanisms researchgate.net. However, such detailed studies specifically for this compound have not been found.

Growth Inhibitory Activity in Model Organisms: Drosophila melanogaster larvae.

Enzymatic Modulation and Pathway Perturbations

Specific research findings detailing the influence of this compound on signal transduction cascades are not available. Signal transduction cascades are fundamental cellular processes where extracellular stimuli are linked to intracellular actions, often involving a sequence of protein phosphorylations catalyzed by protein kinases nih.gov. These cascades, such as the mitogen-activated protein kinase (MAPK) pathway, govern crucial cellular processes like proliferation and differentiation nih.gov. While the general mechanisms of signal transduction are well-documented, the specific role or impact of this compound within these complex networks has not been reported in the provided sources.

Impact on Specific Enzyme Systems.

Theoretical Frameworks for Biological Activity.

Specific theoretical frameworks developed or applied to understand the biological activity of this compound are not available in the provided search results. Theoretical frameworks in biology often aim to explain complex phenomena, such as the relationship between climate and biota, or the fundamental concepts of cellular processes researchgate.net. These frameworks provide a conceptual basis for understanding how biological activities manifest at various levels. In the absence of direct experimental data for this compound's mechanisms, any theoretical framework for its biological activity would be speculative.

It appears that "this compound" is a chemical compound, specifically identified as a new tetrahydrofuran (B95107) lignan isolated from the stem bark of Aglaia cordata. Its structure has been established through spectroscopic data interpretation acmemask.com. It has also been a subject of total synthesis studies.

However, despite extensive searches, no publicly available scientific literature or detailed research findings were found specifically addressing the molecular mechanism of action of this compound, including in silico predictions of receptor interactions or molecular dynamics simulations. The existing literature primarily focuses on its isolation, structural elucidation, and chemical synthesis.

Therefore, it is not possible to generate the requested article sections with thorough, informative, and scientifically accurate content, detailed research findings, and data tables, as such information for "this compound" is not present in the public domain.

Furthermore, a specific PubChem CID directly corresponding to "this compound" was not identified in the conducted searches. While general PubChem entries for "Potassium" and "Aglycone" appeared in some search results, these are distinct from "this compound" itself acmemask.com.

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their measured biological activity. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are derived from its molecular structure.

The initial step in QSAR modeling involves the selection and calculation of molecular descriptors. Molecular descriptors are numerical representations of a molecule's physicochemical properties, structural features, or topological characteristics. These can include:

Physicochemical descriptors : Such as lipophilicity (e.g., LogP), electronic properties (e.g., electronegativity, polarizability), and steric properties (e.g., molecular volume, shape).

Topological descriptors : Derived from the 2D graph representation of a molecule, reflecting its connectivity and branching.

Geometrical descriptors : Based on the 3D structure, including surface area, volume, and moments of inertia.

Electrostatic descriptors : Related to charge distribution within the molecule.

These descriptors are calculated using specialized software, transforming the chemical structure into a set of numerical values that can be used for statistical analysis.

Once a set of molecular descriptors is calculated for a series of compounds with known biological activities, statistical methods are employed to develop predictive models. Common techniques include multiple linear regression (MLR), partial least squares (PLS), principal component analysis (PCA), and various machine learning algorithms (e.g., support vector machines, neural networks). These models aim to identify the most significant descriptors that correlate with the observed biological activity. The resulting QSAR equation or model can then be used to predict the activity of new, untested compounds based solely on their structural features.

The reliability and robustness of a QSAR model are paramount. Statistical validation is a critical step to ensure that the model is not merely fitting noise in the training data but possesses true predictive power for external datasets. Common validation methods include:

Internal validation : Techniques like leave-one-out cross-validation (LOOCV) or leave-many-out cross-validation (LMO-CV) are used. In cross-validation, a subset of the data is removed, a model is built on the remaining data, and the activity of the removed subset is predicted. This process is repeated multiple times, and the predictive accuracy is assessed.

External validation : This involves using a completely independent dataset (test set) that was not used during model development. The model's ability to accurately predict the activity of compounds in this external set is the most reliable measure of its predictive power. Key statistical parameters for validation include R² (coefficient of determination), Q² (cross-validated R²), and RMSE (root mean square error).

Development of Predictive Models for Biological Activity.

Computational Drug Design and Ligand-Based Approaches

Computational drug design encompasses a variety of in silico methods aimed at discovering, designing, and optimizing new drug candidates. Ligand-based approaches are particularly useful when the 3D structure of the biological target (e.g., protein) is unknown or not well-defined. These methods rely on the information derived from known active ligands to infer the features required for biological activity.

Pharmacophore modeling is a key ligand-based approach. A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups, arranged in a specific 3D spatial orientation. Pharmacophore models are generated by analyzing the common structural features of a set of known active compounds.

Once a pharmacophore model is developed, it can be used for virtual screening. Virtual screening involves computationally searching large databases of chemical compounds to identify molecules that match the pharmacophore's spatial and chemical requirements. This process filters out compounds unlikely to bind to the target, significantly reducing the number of compounds that need to be synthesized and experimentally tested, thereby accelerating the drug discovery process.

Similarity searching is another crucial ligand-based approach used to identify novel compounds with similar biological activities to a known active compound, like Aglacin K. The underlying assumption is that structurally similar molecules tend to exhibit similar biological properties (the "similarity principle"). This method involves comparing the chemical structure of a query compound (e.g., this compound) against a database of compounds using various similarity metrics.

These metrics quantify the degree of resemblance between molecules based on their 2D or 3D structural features, fingerprints, or molecular descriptors. Compounds that score high in similarity to the query are then selected for further investigation, with the expectation that they might possess comparable or improved biological activity. This approach is particularly valuable for expanding the chemical space around a known active scaffold and discovering new chemical entities with desirable properties.

Pharmacophore Modeling and Virtual Screening.

Elucidation of Key Structural Features for Modulatory Effects.

Specific research elucidating the key structural features of this compound that are responsible for its modulatory effects is not available in the current search results. The initial characterization of this compound primarily focused on its isolation and structural determination based on spectroscopic data, identifying it as a tetrahydrofuran (B95107) lignan (B3055560) with trimethoxylated phenyl systems. acmemask.com However, detailed studies linking these structural elements to specific biological activities or modulatory effects have not been identified.

Impact of Functional Group Modifications on Activity.

Stereochemical Influence on Molecular Recognition.

Specific studies investigating the stereochemical influence on the molecular recognition of this compound are not found in the current search results. Stereochemistry plays a pivotal role in controlling molecular recognition and interactions, with the chemical and biological properties of molecules often depending on the spatial arrangement of their atoms. However, detailed research on the chiral specificity or stereoselective binding of this compound with its potential biological targets has not been identified.

Advanced Methodologies for Research and Analysis

Bioanalytical Methods for Compound Detection in Biological Matrices.

"Bottom-up" Proteomics for Target Identification

"Bottom-up" proteomics is a widely adopted mass spectrometry-based approach for the comprehensive analysis of proteins within a biological sample, often employed for identifying protein targets of small molecules like natural products. The general workflow for bottom-up proteomics involves several key steps:

Sample Preparation : This typically begins with the homogenization of biological samples (e.g., cells, tissues, fluids) and the extraction of proteins.

Protein Digestion : The extracted proteins are then enzymatically digested into smaller peptides using a sequence-specific enzyme, most commonly trypsin. This step is crucial because peptides are generally easier to separate and identify than intact proteins.

Peptide Separation : The complex mixture of peptides is separated, usually by liquid chromatography (LC), to reduce complexity before mass spectrometry analysis. Multidimensional separation may be performed for in-depth proteome analysis.

Mass Spectrometry (MS) Analysis : The separated peptides are ionized and introduced into a tandem mass spectrometer (MS/MS). In the mass spectrometer, peptides undergo fragmentation, and sequence data are obtained from the fragment ions. Data-dependent acquisition (DDA) and data-independent acquisition (DIA) are common schemes for collecting MS/MS spectra in bottom-up proteomics.

Data Analysis and Protein Identification/Quantification : Bioinformatic software is used to match the acquired peptide fragmentation data against protein databases, leading to protein identification and quantification based on unique peptide sequences.

Applications for Target Identification : Bottom-up proteomics is a powerful tool for identifying protein structural changes, discovering perturbation-induced protein alterations, and identifying drug targets directly in complex biological contexts on a proteome-wide scale. For natural products like Aglacin K, this methodology can be used to:

Identify proteins that directly bind to this compound, potentially indicating its primary molecular targets.

Uncover changes in protein expression levels or post-translational modifications (PTMs) in response to this compound treatment, providing insights into its cellular pathways and mechanisms of action. Proteomics offers advantages over genomics and transcriptomics by detecting PTMs, which are crucial for protein function.

Discover biomarkers associated with the biological effects of this compound.

Future Directions in Aglacin K Research and Theoretical Applications

Exploring Broader Biological Potential

Given Aglacin K's identity as a lignan (B3055560), future research is anticipated to explore a range of biological activities, drawing parallels with the well-documented properties of other compounds within this class.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for development, wound healing, and various pathological conditions, including cancer. nih.gov While specific studies on the angiogenic activity of this compound are not yet widely documented, the broader class of lignans (B1203133) has shown varied effects on angiogenesis. For instance, certain lignans and their derivatives have been investigated for their ability to modulate angiogenic processes, with some exhibiting anti-angiogenic properties that could be beneficial in inhibiting tumor growth. nih.govresearchgate.net Conversely, some compounds, including certain lignans, have been explored for their pro-angiogenic potential in contexts such as ischemic diseases. nih.govnih.gov Future research on this compound could therefore investigate its influence on endothelial cell proliferation, migration, and tube formation in vitro, as well as its effects on neovascularization in vivo, to determine if it possesses pro- or anti-angiogenic capabilities.

Lignans, as a class, are widely recognized for their potent anti-inflammatory and antioxidant properties, often acting through diverse molecular mechanisms. wikipedia.orgwikipedia.orgcenmed.com These bioactivities are highly relevant to numerous health conditions, including chronic inflammatory diseases and oxidative stress-related disorders.

Anti-inflammatory Activity: Lignans exert their anti-inflammatory effects by modulating key signaling pathways. Research has shown that many lignans can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. wikipedia.orguni.luthegoodscentscompany.comwikipedia.org This inhibition leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, IL-8, and IL-1β. wikipedia.orguni.lu For example, specific lignans like hinokinin (B1212730) and cubebin (B1669318) have demonstrated promising anti-inflammatory effects by inhibiting COX-1, COX-2, and 5-LOX enzymes, and by suppressing NF-κB, TNF-α, and IL-1β. wikipedia.org

Antioxidant Activity: The antioxidant capacity of lignans is primarily attributed to their ability to scavenge free radicals and regulate antioxidant enzyme systems. wikipedia.orgwikipedia.orgwikipedia.org They can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative damage. thegoodscentscompany.comwikipedia.org Furthermore, lignans can upregulate the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, which is crucial for inducing the expression of various antioxidant proteins like heme oxygenase (HO-1). wikipedia.orgwikipedia.orgwikipedia.org

Given these established properties of lignans, future investigations into this compound would logically involve comprehensive in vitro and in vivo studies to determine its specific anti-inflammatory and antioxidant potential. This could include assays for free radical scavenging (e.g., DPPH, ABTS), assessment of lipid peroxidation, and evaluation of its impact on inflammatory markers and antioxidant enzyme levels in relevant cell and animal models.

Angiogenic Activity and Related Lignan Research.

Biotechnological Production and Sustainable Sourcing

The traditional extraction of natural products from plants can be resource-intensive and unsustainable, particularly for compounds found in low quantities or from endangered species. guidetopharmacology.org Biotechnological approaches offer promising alternatives for the sustainable and efficient production of complex natural compounds like this compound.

Metabolic engineering of microorganisms, such as bacteria and yeast, has emerged as a powerful strategy for the biosynthesis of plant natural products, including lignans. wikipedia.orgwikipedia.orgthegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comnih.gov This approach involves modifying microbial metabolic pathways to enable the efficient production of desired compounds. Researchers have successfully engineered yeast (Saccharomyces cerevisiae) to achieve the de novo biosynthesis of lignan glycosides, mimicking complex plant metabolic pathways. thegoodscentscompany.com This involves designing synthetic yeast consortia with a division of labor, where different strains handle upstream and downstream biosynthetic steps, reducing side reactions and improving metabolic flux towards the target product. thegoodscentscompany.com Applying similar metabolic engineering strategies to produce this compound in microbial hosts could provide a scalable and sustainable source, overcoming limitations associated with plant extraction.

Plant cell culture offers another attractive biotechnological method for producing lignans. guidetopharmacology.orgwikipedia.orghznu.edu.cnwikipedia.org This technique involves growing plant cells in vitro under controlled conditions, allowing for the consistent production of secondary metabolites independent of seasonal variations, agricultural practices, or environmental factors. guidetopharmacology.org For lignans that are difficult to obtain in sufficient quantities from whole plants, such as those from rare or slow-growing species, cell suspension cultures and hairy root cultures have proven effective. guidetopharmacology.orgwikipedia.orghznu.edu.cnwikipedia.org Establishing cell cultures of Aglaia cordata or genetically engineering other plant cell lines to produce this compound could provide a reliable and scalable supply for further research and potential applications.

Metabolic Engineering of Microorganisms for Lignan Synthesis.

Contribution to Fundamental Chemical and Biological Principles

Research on this compound, as a new tetrahydrofuran (B95107) lignan, contributes significantly to fundamental chemical and biological principles. Its structural elucidation enhances our understanding of the diverse chemical architectures within the lignan family and the biosynthetic pathways involved in their formation. wikidata.orgresearchgate.netresearchgate.net Investigating its synthesis, both natural and artificial, can shed light on complex regio- and stereoselective C-C bond forming processes catalyzed by enzymes, which remain areas of active research in chemical biology. researchgate.net Furthermore, exploring any observed biological activities of this compound, even if subtle, can provide insights into structure-activity relationships within lignans, helping to identify pharmacophores and understand the molecular mechanisms underlying their interactions with biological systems. This fundamental knowledge can guide the design and synthesis of novel compounds with enhanced therapeutic potential, extending beyond this compound itself. cenmed.com

Advancements in Natural Product Total Synthesis.

The total synthesis of natural products like this compound is a cornerstone of organic chemistry, offering pathways to confirm structures, produce quantities for biological evaluation, and create analogues for drug discovery. A "first total synthesis" of a (±)-Aglacin K stereoisomer has already been reported, demonstrating the feasibility of its chemical construction. Future advancements in natural product total synthesis hold considerable promise for this compound research.

One critical area of progress lies in the development of more efficient and stereoselective synthetic routes. While a stereoisomer of this compound has been synthesized, the pursuit of an enantioselective total synthesis of the natural form remains a significant goal, enabling the study of its specific biological activities without interference from other enantiomers. Modern synthetic strategies, including asymmetric catalysis and cascade reactions, are continuously improving, offering the potential for shorter, more convergent, and environmentally benign syntheses. For instance, photochemical transformations are emerging as valuable tools for constructing complex polycyclic carbon skeletons, which could be leveraged for this compound's intricate structure acmemask.com. The Mitsunobu reaction, a powerful tool for forming cyclic ether rings, has already been employed in the total synthesis of other aglacins, such as Aglacin A, B, and E, suggesting its continued relevance and potential for this compound synthesis.

Further research will likely focus on developing scalable synthetic approaches that can provide larger quantities of this compound for comprehensive biological profiling and potential preclinical development. This includes exploring flow chemistry and other continuous manufacturing techniques that enhance reaction efficiency and safety.

Insights into Plant Secondary Metabolism.

This compound's origin from Aglaia cordata places it firmly within the realm of plant secondary metabolism, a field rich with opportunities for discovery and application acmemask.com. Plant secondary metabolites are organic compounds not directly involved in basic survival processes like growth or reproduction but play crucial roles in plant defense, communication, and adaptation to the environment.

Future research will delve deeper into the specific biosynthetic pathway of this compound within Aglaia cordata. This involves identifying the enzymes, genes, and regulatory mechanisms responsible for its production. Advanced 'omics technologies, such as genomics, transcriptomics, and metabolomics, can be employed to map the entire biosynthetic machinery. Understanding these pathways can lead to several significant advancements:

Enhanced Production: By elucidating the biosynthetic pathway, strategies for metabolic engineering can be developed. This could involve manipulating the plant's own genetic machinery or transferring the relevant genes into microbial hosts (e.g., yeast or bacteria) to produce this compound more sustainably and at higher yields than traditional plant extraction.

Discovery of Analogues: Knowledge of the biosynthetic enzymes can facilitate the discovery of new, related lignans or intermediates, potentially leading to novel compounds with different or enhanced biological activities.

Chemoenzymatic Synthesis: Insights into enzymatic transformations can inspire new chemoenzymatic synthetic routes, combining the precision of biological catalysts with the versatility of chemical synthesis.

Ecological Role: Further investigation into why Aglaia cordata produces this compound can shed light on its ecological function, such as defense against herbivores or pathogens, or its role in plant-plant interactions.

Computational chemistry, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, is becoming an increasingly powerful tool to unravel complex enzymatic reaction mechanisms, predict regio- and stereoselectivity, and even design novel enzymes for the biosynthesis of plant secondary metabolites.

Development of Novel Research Tools and Methodologies.

The progression of this compound research will be significantly bolstered by the continuous development and application of novel research tools and methodologies across various scientific disciplines.

In the realm of structural elucidation and analysis, advancements in high-resolution spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, will continue to provide more precise and rapid characterization of this compound and its derivatives acmemask.com. Techniques like cryo-electron microscopy (cryo-EM) could potentially aid in understanding the structure of enzymes involved in its biosynthesis.

High-throughput screening platforms are crucial for efficiently evaluating the biological activities of this compound and its synthetic analogues against a wide range of targets. These automated systems allow for the rapid assessment of compound libraries, accelerating the discovery of potential therapeutic applications.

Computational methodologies are rapidly evolving to support natural product research. Beyond their role in understanding biosynthesis (as discussed in 8.3.2), computational tools can predict physicochemical properties, simulate molecular interactions with biological targets, and assist in rational drug design efforts. Machine learning and artificial intelligence (AI) are increasingly being applied to analyze complex biological data, predict synthetic routes, and even design novel molecular structures with desired properties.

Furthermore, microfluidic technologies offer advantages for performing chemical reactions and biological assays on a small scale, reducing reagent consumption and enabling faster optimization. Automation and robotics in laboratories are streamlining synthetic procedures and analytical workflows, increasing reproducibility and throughput in this compound research. The integration of these advanced tools will enable a more comprehensive and accelerated exploration of this compound's chemistry and biology.

Q & A

Q. How should researchers prioritize conflicting hypotheses about this compound's therapeutic potential in multifactorial diseases?

  • Methodological Guidance : Use principal contradiction analysis to identify the dominant factor (e.g., target selectivity vs. bioavailability) driving observed effects. Design follow-up studies to test competing hypotheses systematically, such as comparative efficacy trials in isogenic cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.